![molecular formula C13H11NO5 B15208966 5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 30118-89-9](/img/structure/B15208966.png)
5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an acetoxymethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride to form the isoxazole ring. The acetoxymethyl group can be introduced via acetylation of the corresponding hydroxymethyl derivative using acetic anhydride in the presence of a base such as pyridine. The carboxylic acid group is usually introduced through oxidation of a suitable precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Conversion of the acetoxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetoxymethyl group can be hydrolyzed to release acetic acid and a hydroxymethyl group, which can further participate in biochemical reactions. The phenyl and isoxazole rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
3-Phenylisoxazole-4-carboxylic acid: Lacks the acetoxymethyl group.
5-(Acetoxymethyl)-2-phenylisoxazole-4-carboxylic acid: Similar structure but with the phenyl group at the 2-position instead of the 3-position.
Uniqueness
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which can undergo hydrolysis to release acetic acid. This functional group can also participate in various chemical reactions, making the compound versatile for synthetic applications. The combination of the isoxazole ring, phenyl group, and carboxylic acid provides a unique scaffold for the development of new molecules with potential biological and industrial applications.
Properties
CAS No. |
30118-89-9 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-(acetyloxymethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-7-10-11(13(16)17)12(14-19-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
ZBRMXCOVIMLUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
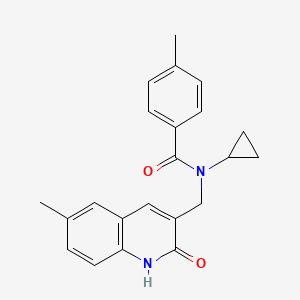

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
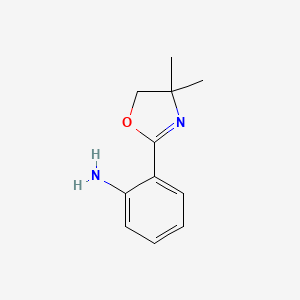
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
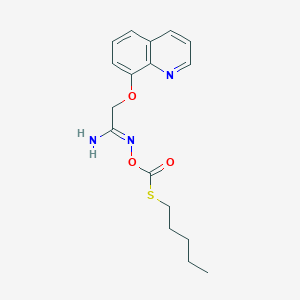
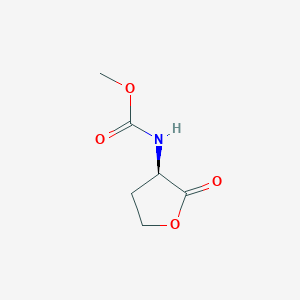
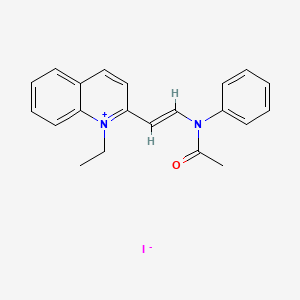
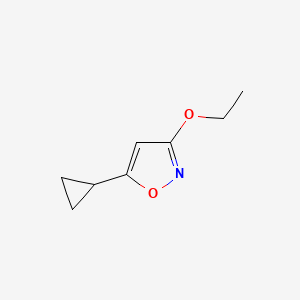
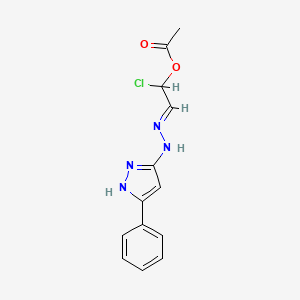
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)

